methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate
Overview
Description
“Methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate” is a compound that contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is substituted with a trifluoromethyl group at the 2-position and a methyl carboxylate group at the 5-position .
Molecular Structure Analysis
The benzimidazole core of the molecule is aromatic, meaning it has a stable, ring-like structure with alternating single and double bonds. The trifluoromethyl group is an electron-withdrawing group, meaning it tends to pull electron density towards itself, which can influence the reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by the presence of the trifluoromethyl and methyl carboxylate groups. The trifluoromethyl group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .
Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate and related compounds are synthesized for various research purposes. For example, methyl esters of 2-aminotetrahydrobenzothiophene-3-carboxylic acids, which are decorated with trifluoromethyl-containing heterocycles, have been synthesized and studied for their influence on neuronal NMDA receptors (Sokolov et al., 2018).
- The crystal structure of these compounds has also been a subject of study, providing insights into their physical and chemical properties. For instance, the crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole has been determined using X-ray crystallography (Wei-Fa Yu et al., 2004).
Chemical Modification and Applications
- These compounds are chemically modified for various applications. An example is the synthesis of 1-methyl-2-(5-methyl-2-hetaryl)-1H-benzimidazoles, which involves formylation and acylation processes (M. M. El’chaninov et al., 2015).
- Detailed structural and vibrational spectral analysis of these molecules have been conducted. This includes studies on electronic characteristics, molecular electrostatic potential, and thermodynamic features, providing comprehensive insights into the molecular properties (Emine Tanış, 2017).
Biochemical and Medicinal Chemistry Research
- In the field of medicinal chemistry, these compounds are explored for potential therapeutic applications. A notable example includes the synthesis of methyl 5-carbamoyl-1H-benzimidazole-2-carbamates and related derivatives, investigated for their growth inhibition in cells and potential as antineoplastic and antifilarial agents (S. Ram et al., 1992).
- The development of benzimidazole derivatives as selective FLT3 inhibitors for potential application in cancer therapy has also been a focus. These studies involve conformational restriction of existing inhibitors and evaluation of their inhibitory activity (Daseul Im et al., 2019).
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)-3H-benzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-8(16)5-2-3-6-7(4-5)15-9(14-6)10(11,12)13/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZVAKSKMBVEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237650 | |
Record name | Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89426-88-0 | |
Record name | Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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